Nafcillin

Description

Properties

IUPAC Name |

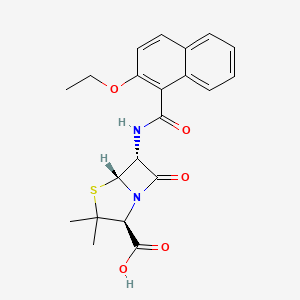

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXLMGHLHQJAGZ-JTDSTZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

985-16-0 (mono-hydrochloride salt, anhydrous) | |

| Record name | Nafcillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023343 | |

| Record name | Nafcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nafcillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, NOT MORE THAN SLIGHT CHARACTERISTIC ODOR; WHITE TO YELLOWISH WHITE POWDER; FREELY SOL IN WATER & CHLOROFORM, SOL IN ALCOHOL /NAFCILLIN SODIUM/, 1.72e-02 g/L | |

| Record name | Nafcillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00607 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAFCILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nafcillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147-52-4, 985-16-0 | |

| Record name | Nafcillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafcillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafcillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00607 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafcillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nafcillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CNZ27M7RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAFCILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3133 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nafcillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Nafcillin on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nafcillin, a penicillinase-resistant penicillin, exerts its bactericidal effects by targeting and inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound's mechanism of action, with a primary focus on its activity against Staphylococcus aureus. It includes quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying pathways and experimental workflows.

Introduction to this compound and Bacterial Cell Wall Synthesis

This compound is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by penicillinase-producing staphylococci.[1] Its efficacy lies in its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival, providing protection against osmotic stress and maintaining cell shape.

The primary component of the bacterial cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its structural rigidity. This reaction is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[2]

Core Mechanism of Action: Inhibition of Transpeptidation

The bactericidal action of this compound is a multi-step process initiated by its binding to essential PBPs in Staphylococcus aureus, which include PBP1, PBP2, and PBP3.[2] PBP2, in particular, is a bifunctional enzyme with both transglycosylase and transpeptidase activity, making it a primary target.[2]

The core mechanism involves the following key stages:

-

Acylation of the PBP Active Site: The strained β-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the transpeptidase. This allows this compound to enter the active site of the PBP, where a serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the PBP.[3]

-

Inhibition of Transpeptidation: The acylation of the PBP active site prevents it from catalyzing the normal transpeptidation reaction. This halts the cross-linking of the pentapeptide side chains of the peptidoglycan strands.[3]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened and structurally unsound cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[3]

It is important to note that in methicillin-resistant Staphylococcus aureus (MRSA), the acquisition of the mecA gene leads to the production of a modified penicillin-binding protein, PBP2a. PBP2a has a very low affinity for most β-lactam antibiotics, including this compound, and can continue to catalyze the transpeptidation reaction even in their presence, conferring resistance.[4][5]

Quantitative Data

Minimum Inhibitory Concentrations (MIC) of this compound

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

| Bacterial Species | Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Breakpoint (mg/L) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | - | ≤ 2 | [6] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 107 | 256 | 512 | > 2 | [6] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Staphylococcus aureus isolate

-

0.9% sterile saline

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve a final volume of 100 µL per well. The concentration range should typically span from 256 µg/mL to 0.25 µg/mL. Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).

-

Inoculum Preparation: From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate (except the sterility control), resulting in a final volume of 200 µL per well.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the concentration of this compound required to inhibit the binding of a radiolabeled penicillin to the PBPs of Staphylococcus aureus.

Materials:

-

Staphylococcus aureus membrane preparation

-

[³H]Benzylpenicillin (radiolabeled penicillin)

-

This compound solutions of varying concentrations

-

Bovine serum albumin (BSA)

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Fluorographic enhancing solution

-

X-ray film and cassette

-

Scintillation counter

Procedure:

-

Membrane Preparation: Grow S. aureus to mid-logarithmic phase, harvest the cells, and lyse them to prepare a crude membrane fraction containing the PBPs.

-

Competition Reaction: In a series of microcentrifuge tubes, pre-incubate the S. aureus membrane preparation with increasing concentrations of unlabeled this compound for 10 minutes at 30°C.

-

Radiolabeling: Add a fixed, saturating concentration of [³H]benzylpenicillin to each tube and incubate for another 10 minutes at 30°C to allow binding to any available PBPs.

-

Termination of Reaction: Stop the reaction by adding an excess of unlabeled benzylpenicillin followed by the addition of SDS-PAGE sample buffer.

-

SDS-PAGE: Separate the PBP-penicillin complexes by SDS-PAGE.

-

Fluorography: Treat the gel with a fluorographic enhancing solution to visualize the radiolabeled bands.

-

Autoradiography: Expose the gel to X-ray film at -70°C.

-

Quantification: After developing the film, quantify the intensity of the bands corresponding to each PBP using densitometry. Alternatively, the bands can be excised from the gel and the radioactivity quantified by scintillation counting. The IC50 value is the concentration of this compound that causes a 50% reduction in the binding of [³H]benzylpenicillin to a specific PBP.

Visualizations

Signaling Pathway of this compound's Action

Caption: Molecular mechanism of this compound leading to bacterial cell death.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship in Competitive PBP Binding

Caption: Logical flow of the competitive PBP binding assay.

References

- 1. iris.unito.it [iris.unito.it]

- 2. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 4. Increased amounts of a novel penicillin-binding protein in a strain of methicillin-resistant Staphylococcus aureus exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of NaCl and this compound on penicillin-binding protein 2a and heterogeneous expression of methicillin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergy between Vancomycin and this compound against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]

The Advent of a Stalwart Antibiotic: An In-depth Guide to the Early Research and Discovery of Nafcillin

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in the fight against bacterial infections, yet the rise of penicillin-resistant pathogens, particularly Staphylococcus aureus, presented a formidable challenge. This technical guide delves into the early research and discovery of Nafcillin, a semi-synthetic penicillin that emerged as a critical tool in overcoming this resistance. We will explore the key scientific milestones, experimental methodologies, and foundational data that established this compound as a cornerstone of antimicrobial therapy.

The Genesis of a Solution: Responding to Penicillinase-Producing Bacteria

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine.[1][2][3][4][5] However, by the 1940s, the efficacy of penicillin was threatened by the emergence of bacteria capable of producing β-lactamase enzymes (penicillinases), which inactivate the antibiotic.[4] This evolutionary pressure spurred a new wave of research focused on developing penicillin derivatives resistant to these enzymes.

A breakthrough came in 1957 when researchers at Beecham Research Laboratories in Brockham Park, Surrey, isolated the core penicillin nucleus, 6-aminopenicillanic acid (6-APA).[6][7][8] This discovery was instrumental, as it provided a versatile chemical scaffold for the creation of numerous semi-synthetic penicillins with modified properties.[6][7] The team at Beecham, including scientists Ralph Batchelor, Peter Doyle, George Rolinson, and John Nayler, pioneered this new era of antibiotic development.[8] Their work led to the introduction of methicillin in 1959, the first penicillinase-resistant penicillin.[6] Building on this success, this compound was developed as a second-generation, narrow-spectrum beta-lactam antibiotic.[9]

The Synthesis of this compound: A Semi-Synthetic Approach

The development of this compound was a triumph of medicinal chemistry, leveraging the newly available 6-APA. The synthesis involves the acylation of 6-aminopenicillanic acid with 2-ethoxy-1-naphthoyl chloride.[10][11] This process attaches a bulky side chain to the penicillin nucleus, which sterically hinders the binding of β-lactamase enzymes, thereby protecting the antibiotic's core structure from degradation.[12]

The general synthetic procedure can be outlined as follows:

-

Preparation of 2-ethoxy-1-naphthoyl chloride: This key intermediate is prepared from 2-ethoxy-1-naphthoic acid.

-

Acylation of 6-APA: 6-aminopenicillanic acid is reacted with 2-ethoxy-1-naphthoyl chloride in the presence of a base, such as triethylamine, in an organic solvent like methylene chloride.[10][11]

-

Isolation and Purification: The resulting this compound acid is extracted and can be converted to its sodium salt for pharmaceutical use by reacting it with a sodium-containing compound like sodium 2-ethylhexanoate.[10][11]

This synthetic pathway allowed for the large-scale production of this compound, making it a viable therapeutic agent.

Early In Vitro Activity: Establishing the Spectrum of Efficacy

Early in vitro studies were crucial in defining this compound's antibacterial spectrum and potency. These experiments typically involved determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The primary target for this compound was penicillinase-producing strains of Staphylococcus aureus.

Table 1: Comparative In Vitro Activity of Penicillinase-Resistant Penicillins against Enterococci [13]

| Antibiotic | Concentration (μg/ml) | Percentage of Strains Inhibited |

| This compound | 6.25 | 66% |

| 12.5 | 83% | |

| Oxacillin | 6.25 | 0% |

| 12.5 | 16% | |

| Methicillin | 6.25 | 0% |

| 12.5 | 0% |

Experimental Protocol: Broth Dilution Method for MIC Determination

A common method used for determining the MIC in the early days of antibiotic research was the broth dilution method.

-

Preparation of Antibiotic Solutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a specific cell density (e.g., 10^5 CFU/ml).

-

Inoculation: Each tube containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control tube (no antibiotic) and a sterility control tube (no bacteria) are also included.

-

Incubation: The tubes are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Early Pharmacokinetic Studies: Understanding the Drug in the Body

Initial pharmacokinetic studies aimed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. A key finding of early research was that this compound is primarily cleared by the liver and excreted in the bile, with minimal renal excretion.[14][15][16] This characteristic distinguishes it from many other penicillins and has implications for its use in patients with renal impairment.

Later studies in specific populations provided more detailed pharmacokinetic parameters. For example, a study in premature neonates showed a mean volume of distribution of 326 ml/kg and an elimination rate constant of 0.2040 h-1 in infants less than 21 days old.[17] Another study in healthy adults reported a distribution half-life of 0.17 hours and an elimination half-life of 1.02 hours.[12] Following a 500mg intravenous administration, the mean plasma concentration reached approximately 30 µg/mL after 5 minutes.[14]

Table 2: Early Pharmacokinetic Parameters of this compound

| Population | Dosage | Mean Volume of Distribution | Elimination Half-life | Peak Plasma Concentration | Primary Route of Elimination |

| Healthy Adults | 500 mg IV | Not specified | 1.02 hours[12] | ~30 µg/mL at 5 min[14] | Hepatic/Biliary[14][15][16] |

| Premature Neonates (<21 days) | 100 mg/kg/day | 326 ml/kg[17] | ~3.4 hours (calculated from elimination rate constant) | Not specified | Not specified |

Experimental Protocol: Pharmacokinetic Analysis in Humans

-

Drug Administration: A single intravenous dose of this compound is administered to healthy volunteers.

-

Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) after drug administration.

-

Sample Processing: The blood samples are centrifuged to separate the plasma.

-

Drug Concentration Measurement: The concentration of this compound in the plasma samples is determined using a validated analytical method, such as a microbiological assay or high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including volume of distribution, elimination half-life, and clearance.

Mechanism of Action: Inhibiting Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][14] The drug specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[9][14][16] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.[14][16]

Visualizing the Discovery and Development Workflow

The journey from the problem of penicillin resistance to the development of this compound can be visualized as a logical progression of scientific inquiry and innovation.

Caption: Logical workflow of the discovery and development of this compound.

Conclusion

The early research and discovery of this compound represent a landmark achievement in the ongoing battle against bacterial resistance. The strategic application of medicinal chemistry, guided by a deep understanding of the mechanisms of antibiotic action and resistance, led to the creation of a powerful therapeutic agent. The foundational in vitro and pharmacokinetic studies established its clinical utility, particularly against penicillinase-producing staphylococci. For today's researchers, the story of this compound serves as a powerful reminder of the importance of fundamental research and innovative thinking in addressing the ever-evolving challenges of infectious diseases.

References

- 1. sciencelearn.org.nz [sciencelearn.org.nz]

- 2. History of antibiotic development – Understand – ReAct [reactgroup.org]

- 3. History of penicillin - Wikipedia [en.wikipedia.org]

- 4. Penicillin’s Discovery and Antibiotic Resistance: Lessons for the Future? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The real story behind penicillin | PBS News [pbs.org]

- 6. Beecham_(pharmaceutical_company) [bionity.com]

- 7. Beecham Group - Wikipedia [en.wikipedia.org]

- 8. Brockham National Chemical Landmark unveiled [rsc.org]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. This compound | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Comparative In Vitro Activity of this compound, Oxacillin, and Methicillin in Combination with Gentamicin and Tobramycin Against Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. youtube.com [youtube.com]

- 16. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 17. Pharmacokinetics of this compound in infants with low birth weights - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis and Characterization of Nafcillin

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic methods used for the analysis and characterization of Nafcillin, a beta-lactamase-resistant penicillin antibiotic. Key analytical techniques including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are detailed. For each method, this guide presents characteristic spectral data, detailed experimental protocols, and the underlying principles of their application to this compound. Furthermore, this guide illustrates this compound's mechanism of action and a general experimental workflow using logical diagrams to support drug development and quality control professionals.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound is a narrow-spectrum beta-lactam antibiotic effective against Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species. Its bactericidal effect is achieved by disrupting the synthesis of the bacterial cell wall. Like other penicillin-class antibiotics, this compound targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This binding inactivates the transpeptidase function of the PBPs, preventing the cross-linking of peptidoglycan chains. The resulting structural instability of the cell wall renders the bacterium susceptible to osmotic lysis, leading to cell death.

Caption: this compound's mechanism of action pathway.

Spectroscopic Characterization

The definitive characterization of this compound relies on a combination of spectroscopic techniques. Each method provides unique structural information, which, when combined, confirms the identity, purity, and integrity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is commonly used, typically in conjunction with liquid chromatography (LC-MS).

Table 1: Key Mass Spectrometric Data for this compound

| Parameter | Ion Mode | Observed m/z | Source |

| Molecular Weight | - | 414.5 g/mol | [1] |

| Molecular Ion | Negative ESI | 413.2 [(M-H)⁻] | [2] |

| Protonated Ion | Positive ESI | 415.26 [(M+H)⁺] | |

| Sodium Adduct | Positive ESI | 437.1152 [(M+Na)⁺] | |

| Major Fragments | Positive ESI | 199, 256 | [2] |

Note: Fragmentation patterns of penicillins often involve the characteristic cleavage of the β-lactam ring.[3][4]

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 10-100 µg/mL. For plasma or serum samples, perform a protein precipitation step by adding 3 parts of cold acetonitrile to 1 part of the sample, vortexing, and centrifuging to collect the supernatant.[5]

-

Chromatographic Separation:

-

System: An ultra-high performance liquid chromatography (UHPLC) system.[6]

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[6]

-

Mobile Phase A: Water with 0.1% formic acid.[6]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

-

Gradient: A linear gradient appropriate for separating this compound from impurities, typically starting with a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over a run time of 5-10 minutes.

-

Flow Rate: 0.4 mL/min.[6]

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection:

-

System: A triple quadrupole mass spectrometer.[5]

-

Ionization: Electrospray ionization (ESI), operated in both positive and negative modes to capture comprehensive data.[7]

-

Scan Mode: Perform an initial full scan analysis (e.g., m/z 100-800) to identify the parent ions.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scans to generate fragmentation data for structural confirmation.[8] Set collision energy (e.g., 15-30 eV) to induce fragmentation of the parent ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling unambiguous structure confirmation and assignment of stereochemistry. Experiments are typically conducted in a deuterated solvent like DMSO-d₆.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Exemplary) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |

| Methyne (-CH) at β-lactam ring | 5.53 | 66.9 | [2] |

| Thiazolidine Ring H | 4.38 - 5.74 | 58.2 - 75.0 | [2][9] |

| Methyl Groups (-CH₃) | 1.45 - 1.67 | ~20 - 30 | [9][10] |

| Ethoxy Group (-OCH₂CH₃) | ~4.0-4.5 (CH₂), ~1.4 (CH₃) | ~60-70 (CH₂), ~15 (CH₃) | [10] |

| Aromatic Hydrogens (Ar-H) | ~7.0 - 8.5 | ~110 - 160 | [10] |

| Carbonyls (C=O) | - | ~160 - 180 | [11] |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[12]

-

Temperature: Set the probe temperature to a constant value, typically 298 K.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. A PENDANT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[2]

-

2D NMR (Optional): For complete structural assignment, acquire two-dimensional spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[13]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. The presence of characteristic absorption bands for amide, carboxylic acid, β-lactam, and aromatic moieties confirms the compound's identity.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300 - 2500 (Broad) | [14] |

| N-H (Amide) | Stretching | ~3400 - 3300 | [14] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | [15] |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | [15] |

| C=O (β-Lactam) | Stretching | ~1760 - 1780 | [16][17] |

| C=O (Amide I) | Stretching | ~1680 - 1650 | [16][17] |

| C=O (Carboxylic Acid) | Stretching | ~1725 - 1700 | [15] |

| C=C (Aromatic) | Stretching | ~1600 and ~1475 | [15] |

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

System: A Fourier-Transform Infrared (FTIR) spectrometer.[14]

-

Background: Collect a background spectrum of either the empty sample compartment (for KBr) or the clean, empty ATR crystal.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

-

Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.[14]

-

Resolution: Set the resolution to 4 cm⁻¹.[18] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound, often as a detection method for High-Performance Liquid Chromatography (HPLC). The naphthalene and other chromophoric groups in the molecule give rise to characteristic UV absorbance.

Table 4: UV-Visible Spectroscopic Data for this compound

| Parameter | Wavelength (nm) | Solvent/System | Source |

| Detection Wavelength | 224 | HPLC (Mobile Phase) | |

| Detection Wavelength | 225 | HPLC (Mobile Phase) | [2] |

| Expected λmax Region | 220 - 290 | Aqueous/Organic | Inferred from related penicillins[19][20] |

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing the sample and dissolving it in a suitable solvent (e.g., methanol, water, or a buffer solution) in a volumetric flask to a concentration of ~100 µg/mL.

-

Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serially diluting the stock solution.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

System: A dual-beam UV-Vis spectrophotometer.[21]

-

Cuvettes: Use 1 cm path length matched quartz cuvettes.

-

-

Data Acquisition:

-

Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 400 nm down to 200 nm against the solvent blank to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve and determine its linearity (R² value).

-

Sample Analysis: Measure the absorbance of the unknown sample solution at λmax and calculate its concentration using the calibration curve.

-

Integrated Experimental Workflow

The comprehensive characterization of a this compound sample, whether for structural confirmation, impurity profiling, or quantitative assay, typically follows an integrated workflow. This process ensures that orthogonal data is collected to provide a complete and accurate profile of the substance.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C21H22N2O5S | CID 8982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification, Isolation, and Characterization of a New Degradation Impurity in this compound Sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shimadzu.co.kr [shimadzu.co.kr]

- 6. Development and validation of a measurement procedure based on ultra-high performance liquid chromatography-tandem mass spectrometry for simultaneous measurement of β-lactam antibiotic concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of penicillin.pptx [slideshare.net]

- 10. web.pdx.edu [web.pdx.edu]

- 11. researchgate.net [researchgate.net]

- 12. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. IR _2007 [uanlch.vscht.cz]

- 16. iris.inrim.it [iris.inrim.it]

- 17. Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region [mdpi.com]

- 18. Metabolic Fingerprinting with Fourier-Transform Infrared (FTIR) Spectroscopy: Towards a High-Throughput Screening Assay for Antibiotic Discovery and Mechanism-of-Action Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Photocatalytic degradation of penicillin G from simulated wastewater using the UV/ZnO process: isotherm and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

A Technical Guide to the Binding Affinity of Nafcillin to Penicillin-Binding Proteins (PBPs)

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth analysis of the interaction between nafcillin, a penicillinase-resistant β-lactam antibiotic, and its molecular targets, the Penicillin-Binding Proteins (PBPs). It covers the mechanism of action, quantitative binding data, detailed experimental protocols for affinity determination, and mechanisms of resistance.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] Its primary targets are high-molecular-weight PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.

This compound specifically inhibits the transpeptidase function of these PBPs.[2][4] It forms a stable, covalent acyl-enzyme complex with the active site serine of the PBP, effectively inactivating the enzyme.[1] This inactivation prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][2][5] In susceptible strains of Staphylococcus aureus, this compound primarily targets PBP1a, PBP1b, and PBP2.[6]

Quantitative Binding Affinity Data

Direct, quantitative binding affinity data such as the 50% inhibitory concentration (IC50) or the inhibitor constant (Ki) for this compound against specific, wild-type PBPs are not extensively reported in publicly accessible literature. However, the overall efficacy of this compound, which is a direct result of its PBP binding, is commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Below is a summary of representative MIC values for this compound against various staphylococcal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Breakpoint (Susceptible) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | ≤ 2 | [6] |

| Staphylococcus aureus | Heterogeneously Vancomycin-Intermediate (hVISA) | 128 | 256 | - | [7] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 256 | 512 | - | [8][9][10] |

| Coagulase-negative staphylococci | General | - | - | ≤ 0.25 | [6] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The significantly higher MIC values for MRSA strains are a direct consequence of the expression of PBP2a, which has an intrinsically low binding affinity for this compound.[11][12][13]

Experimental Protocols for PBP Binding Affinity Determination

Several robust biochemical and biophysical methods are employed to quantify the binding affinity of β-lactams like this compound to their target PBPs.

Competitive PBP Binding Assay

This is a classic method used to determine the IC50 of an unlabeled inhibitor by measuring its ability to compete with a labeled probe for the PBP active site. A common probe is Bocillin-FL, a fluorescent derivative of penicillin.

Detailed Methodology:

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membrane fraction, which contains the PBPs, is isolated via ultracentrifugation.[14]

-

Competition Reaction: A fixed amount of the membrane preparation is incubated with varying concentrations of the unlabeled inhibitor (this compound) for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the PBPs.[14][15]

-

Fluorescent Labeling: A fixed, sub-saturating concentration of Bocillin-FL is added to the mixture and incubated for a shorter period (e.g., 10 minutes). Bocillin-FL will bind to any PBPs not already occupied by this compound.

-

SDS-PAGE Separation: The reaction is stopped, and the membrane proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to each PBP is quantified. The band intensity is inversely proportional to the amount of this compound that has bound to the PBP.

-

IC50 Determination: The fluorescence intensity for each PBP is plotted against the concentration of this compound. The IC50 value is the concentration of this compound that results in a 50% reduction in the fluorescent signal compared to a control with no inhibitor.[14][15]

Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescent molecule. It is well-suited for studying protein-ligand interactions in high-throughput screening.[16][17]

Detailed Methodology:

-

Assay Principle: A small, fluorescently labeled molecule (the "tracer," e.g., a fluorescent penicillin derivative) tumbles rapidly in solution, leading to low polarization of emitted light when excited with polarized light. When the tracer binds to a much larger PBP, its tumbling slows dramatically, resulting in a high polarization signal.[18]

-

Competition Setup: Purified PBP is incubated in a microplate well with a fixed concentration of the fluorescent tracer and varying concentrations of the competitor, this compound.

-

Equilibration: The mixture is allowed to reach binding equilibrium.

-

Measurement: The plate is read in a microplate reader equipped with polarizing filters. The FP value is measured for each well.

-

Data Analysis: As the concentration of this compound increases, it displaces the fluorescent tracer from the PBP, causing the FP signal to decrease. The data are plotted, and the IC50 is calculated from the resulting dose-response curve. The inhibitor constant (Ki) can then be derived from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique for monitoring biomolecular interactions.[19][20] It provides detailed kinetic data, including association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Detailed Methodology:

-

Chip Preparation: The ligand (e.g., purified PBP) is immobilized onto the surface of a sensor chip using standard coupling chemistries (e.g., amine coupling).[20]

-

Analyte Injection: A solution containing the analyte (this compound) at a specific concentration is flowed over the sensor surface.

-

Association Phase: As this compound binds to the immobilized PBP, the mass on the sensor surface increases, causing a proportional change in the refractive index, which is detected and recorded in real-time as a response unit (RU) signal.

-

Dissociation Phase: The this compound solution is replaced by a continuous flow of buffer. As this compound dissociates from the PBP, the mass on the surface decreases, and the RU signal declines.

-

Regeneration: A specific solution is injected to remove any remaining bound analyte, returning the surface to its baseline state for the next cycle.

-

Kinetic Analysis: The experiment is repeated with a range of this compound concentrations. The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and affinity (KD).

Mechanisms of Resistance: The Role of PBP2a

The most significant mechanism of resistance to this compound and other β-lactams in S. aureus is the acquisition of the mecA gene, which encodes for PBP2a.[6][12]

-

Low Binding Affinity: PBP2a is a unique PBP that exhibits an extremely low binding affinity for the vast majority of β-lactam antibiotics, including this compound.[11][12][13]

-

Bypass of Inhibition: In the presence of this compound, the native PBPs (PBP1, 2, 3) are inhibited as usual. However, the uninhibited PBP2a is able to take over the transpeptidation function, allowing for the continued synthesis of cross-linked peptidoglycan.[11]

-

Cell Viability: This functional bypass allows the bacterium to maintain its cell wall integrity and survive in concentrations of this compound that would otherwise be lethal, leading to the phenotype known as methicillin-resistance (MRSA).[6]

References

- 1. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is this compound Sodium used for? [synapse.patsnap.com]

- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. Synergy between Vancomycin and this compound against Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model | PLOS One [journals.plos.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Effects of sub-inhibitory concentrations of this compound, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Increased amounts of a novel penicillin-binding protein in a strain of methicillin-resistant Staphylococcus aureus exposed to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding affinity for penicillin-binding protein 2a correlates with in vivo activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Stalwart Antibiotic: A Technical History of Nafcillin and Its Derivatives

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

In the ongoing battle against bacterial resistance, the development of semi-synthetic penicillins marked a pivotal turning point. Among these, Nafcillin emerged as a crucial weapon against penicillinase-producing Staphylococcus aureus, a significant clinical threat in the mid-20th century. This technical guide provides a comprehensive historical account of the development of this compound, its derivatives, and the scientific milestones that underpinned its creation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of antibiotics.

The emergence of penicillin resistance, primarily through the production of β-lactamase (penicillinase) by bacteria, rendered early penicillins ineffective against many staphylococcal infections.[1][2][3] This critical challenge spurred a wave of research aimed at modifying the penicillin structure to protect it from enzymatic degradation. The breakthrough came in 1957 when scientists at Beecham Research Laboratories in the United Kingdom successfully isolated the penicillin nucleus, 6-aminopenicillanic acid (6-APA).[1] This discovery was a watershed moment, as it provided a versatile scaffold for the creation of a vast array of semi-synthetic penicillins with tailored properties.

The immediate goal was to develop penicillins that were resistant to staphylococcal β-lactamase. This led to the development of the first penicillinase-resistant penicillin, methicillin, in 1960.[4] Following this success, a concerted effort was made to create even more potent and pharmacokinetically favorable agents. It was within this fertile scientific environment that this compound was developed.

The Development of this compound: A Timeline and Key Milestones

-

1957: The 6-APA Breakthrough: Researchers at Beecham Research Laboratories isolate the core penicillin nucleus, 6-aminopenicillanic acid (6-APA). This provides the essential building block for creating semi-synthetic penicillins.

-

Late 1950s - Early 1960s: A Race for a Better Penicillin: Following the discovery of 6-APA, a period of intense chemical modification and screening of new penicillin derivatives ensues. The primary objective is to find compounds with potent activity against penicillinase-producing staphylococci.

-

1961: First Report of this compound: The synthesis and initial biological activity of this compound are first reported.

-

Early to Mid-1960s: Preclinical and Clinical Development: this compound undergoes extensive preclinical testing to evaluate its efficacy, safety, and pharmacokinetic profile. This is followed by clinical trials to assess its performance in treating human infections.

-

1970: FDA Approval: this compound receives approval from the U.S. Food and Drug Administration (FDA) for clinical use, solidifying its place in the therapeutic armamentarium against staphylococcal infections.[5]

The development of this compound was a direct response to the clinical need for effective treatments against resistant bacteria. Its introduction provided clinicians with a valuable tool to combat infections that had become difficult to manage with existing therapies.

The Core Structure and Mechanism of Action

This compound, like all penicillin antibiotics, is a member of the β-lactam class of drugs. Its core structure consists of a thiazolidine ring fused to a β-lactam ring, with a side chain attached to the 6-amino position of the 6-APA nucleus.[6] It is this side chain that confers its unique properties, including its resistance to penicillinase.

The mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[7][8][9] Specifically, it targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[7][8][9] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[7][8][9]

The key to this compound's resistance to penicillinase lies in the steric hindrance provided by its bulky side chain, the 2-ethoxy-1-naphthyl group. This large, rigid structure physically blocks the active site of the β-lactamase enzyme, preventing it from hydrolyzing and inactivating the β-lactam ring.

Derivatives of this compound: A Limited Landscape

A thorough review of the scientific literature reveals a notable scarcity of directly developed and clinically significant derivatives of this compound. While the initial discovery of 6-APA led to the creation of a family of penicillinase-resistant penicillins, including oxacillin, cloxacillin, and dicloxacillin, these are generally considered congeners developed in parallel rather than true derivatives of this compound.

The focus of subsequent research in the β-lactam field largely shifted towards broadening the spectrum of activity to include gram-negative bacteria, leading to the development of aminopenicillins (e.g., ampicillin, amoxicillin) and extended-spectrum penicillins (e.g., piperacillin).

The limited development of this compound derivatives may be attributed to several factors:

-

Efficacy of the Parent Compound: this compound itself proved to be a highly effective agent against its target pathogens, diminishing the immediate need for further refinement.

-

Focus on Broader Spectrum: The clinical demand for antibiotics with activity against a wider range of bacteria, particularly gram-negative organisms, likely directed research efforts away from modifying the narrow-spectrum this compound.

-

Emergence of Other Antibiotic Classes: The discovery and development of other classes of antibiotics, such as cephalosporins and fluoroquinolones, provided alternative therapeutic options and shifted the focus of drug discovery programs.

While no major clinically used derivatives of this compound have been identified, research into related compounds and impurities during its synthesis has been documented. These studies, however, are primarily focused on process optimization and quality control rather than the development of new therapeutic agents.

Quantitative Data: A Comparative Overview

To provide a clear comparison of this compound with its contemporary penicillinase-resistant penicillins, the following tables summarize key quantitative data.

Table 1: In Vitro Activity of Penicillinase-Resistant Penicillins against Staphylococcus aureus

| Antibiotic | Minimum Inhibitory Concentration (MIC) Range (µg/mL) for Penicillinase-Producing S. aureus |

| This compound | 0.12 - 0.5 |

| Oxacillin | 0.12 - 0.5 |

| Cloxacillin | 0.25 - 1.0 |

| Dicloxacillin | 0.06 - 0.25 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Properties of Penicillinase-Resistant Penicillins

| Parameter | This compound | Oxacillin | Cloxacillin | Dicloxacillin |

| Protein Binding (%) | 89.9 | ~94 | ~95 | ~97 |

| Half-life (hours) | 0.5 - 1.5 | 0.3 - 0.8 | 0.4 - 0.7 | 0.6 - 0.8 |

| Route of Elimination | Primarily Biliary | Renal and Biliary | Renal and Biliary | Renal and Biliary |

Experimental Protocols

The development and evaluation of this compound and its related compounds relied on a set of standardized experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA) with 2-ethoxy-1-naphthoyl chloride.

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

2-Ethoxy-1-naphthoic acid

-

Thionyl chloride

-

An organic solvent (e.g., acetone, dichloromethane)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Activation of the Carboxylic Acid: 2-Ethoxy-1-naphthoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with thionyl chloride in an inert organic solvent. The reaction is usually carried out at reflux temperature to ensure complete conversion.

-

Acylation of 6-APA: The 6-APA is dissolved in an aqueous solution of a base, such as sodium bicarbonate, to deprotonate the amino group and increase its nucleophilicity. The solution is cooled in an ice bath.

-

Coupling Reaction: The freshly prepared 2-ethoxy-1-naphthoyl chloride, dissolved in an organic solvent, is added dropwise to the cold solution of 6-APA with vigorous stirring. The pH of the reaction mixture is maintained in the alkaline range (pH 7.5-8.5) by the addition of a base to neutralize the hydrochloric acid formed during the reaction.

-

Isolation and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the this compound free acid. The precipitate is collected by filtration, washed with cold water, and dried. The crude this compound can be further purified by recrystallization.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.

Materials:

-

This compound powder

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum of Staphylococcus aureus standardized to 0.5 McFarland turbidity

-

Incubator (35°C)

-

Spectrophotometer or visual inspection aid

Procedure:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with a standardized suspension of the test organism (S. aureus) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density of the wells using a spectrophotometer.

Visualizations

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: The challenge of penicillinase-producing S. aureus.

Caption: Key milestones in the development of this compound.

Caption: Simplified workflow for the synthesis of this compound.

Caption: The signaling pathway of this compound's bactericidal action.

Conclusion

The development of this compound stands as a testament to the power of medicinal chemistry to address the evolving threat of antibiotic resistance. Born out of the necessity to combat penicillinase-producing staphylococci, its creation was made possible by the seminal discovery of the 6-aminopenicillanic acid nucleus. While the landscape of antibiotic research has since expanded dramatically, this compound remains a clinically relevant and important therapeutic option for specific infections. The lack of significant derivative development underscores both the initial success of the parent compound and the subsequent shifts in focus within the field of antibacterial drug discovery. This historical and technical overview provides a valuable resource for understanding the origins and enduring legacy of this important antibiotic.

References

- 1. Pharmacokinetics of this compound in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis of penicillin derivatives and study of their biological antibacterial activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Synthesis, Characterization and Antibacterial Activity of Some Penicillin Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity relationships in semi-synthetic penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nicd.ac.za [nicd.ac.za]

- 8. A two-hour procedure for determining the susceptibility of enterococci and staphylococci to antibiotics by a colourimetric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

The Bulwark Against Beta-Lactamases: A Technical Guide to the Resistance Mechanism of Nafcillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafcillin, a semi-synthetic penicillin, has long been a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its enduring efficacy is attributed to a unique structural feature that confers remarkable resistance to hydrolysis by beta-lactamase enzymes. This in-depth technical guide elucidates the core principles of this compound's beta-lactamase resistance, providing a comprehensive overview of its mechanism of action, quantitative data on its effectiveness, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Mechanism of Beta-Lactamase Resistance and Antibacterial Action

This compound's resilience against beta-lactamases stems from the steric hindrance provided by its bulky side chain. The molecule consists of a 6-aminopenicillanic acid nucleus with a 2-ethoxy-1-naphthyl group attached to the acyl side chain[1][2]. This large, rigid naphthyl group physically obstructs the active site of beta-lactamase enzymes, preventing the critical hydrolysis of the beta-lactam ring that would otherwise inactivate the antibiotic[1].

While resistant to enzymatic degradation, this compound retains its potent bactericidal activity. Like other penicillin-class antibiotics, its primary target is the bacterial cell wall. This compound covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation reactions that cross-link peptidoglycan chains[3]. This inhibition of cell wall synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.

Interestingly, this compound is characterized as a reversible suicide inhibitor of Staphylococcus aureus PC1 beta-lactamase. It forms a covalent acyl-enzyme intermediate with the active-site serine residue (Ser-70)[4][5]. However, this complex is relatively stable, and the enzyme reactivates slowly, with a reported rate constant of 2.0 x 10-3 s-1[1][4][5]. This transient inactivation further contributes to its effectiveness in the presence of beta-lactamase-producing bacteria.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

| Strain Type | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | 107 | 256 | 512 |

Table 2: this compound MIC for Specific Methicillin-Resistant S. aureus (MRSA) Strains

| Strain | This compound MIC (µg/mL) | Reference |

| COLn | 400 | N/A |

| N315 | 50 | N/A |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Staphylococcus aureus isolate

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL in an appropriate solvent.

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the S. aureus strain from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Inoculation: Within 15 minutes of preparation, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Purification of Staphylococcal Beta-Lactamase

This protocol is a general guideline for the purification of beta-lactamase from S. aureus.

Materials:

-

Staphylococcus aureus strain known to produce beta-lactamase

-

Culture medium (e.g., Tryptic Soy Broth)

-

Inducer (e.g., a sub-inhibitory concentration of a beta-lactam antibiotic)

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Centrifuge

-

Chromatography system

-

Cation-exchange chromatography column (e.g., CM-Sepharose)

-

Affinity chromatography column (e.g., Phenyl-Boronic Acid Agarose)

-

Appropriate buffers for chromatography

Procedure:

-

Culture and Induction: Grow the S. aureus strain in a suitable broth medium. Induce beta-lactamase production by adding a sub-inhibitory concentration of an appropriate beta-lactam antibiotic during the logarithmic growth phase.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using a suitable method (e.g., sonication or enzymatic digestion with lysozyme).

-

Clarification: Centrifuge the lysate at high speed to remove cell debris.

-

Cation-Exchange Chromatography: Load the clarified supernatant onto a cation-exchange column. Elute the bound proteins with a salt gradient. Collect fractions and assay for beta-lactamase activity.

-

Affinity Chromatography: Pool the active fractions and apply them to a phenyl-boronic acid agarose affinity column. Wash the column to remove non-specifically bound proteins. Elute the beta-lactamase using a competitive inhibitor or a change in pH.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to assess its purity.

Beta-Lactamase Enzyme Kinetics Assay

This protocol utilizes the chromogenic substrate nitrocefin to determine the kinetic parameters of beta-lactamase.

Materials:

-

Purified beta-lactamase

-

Nitrocefin solution

-

Assay buffer (e.g., phosphate buffer, pH 7.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

-

This compound solution (for inhibition studies)

Procedure:

-

Preparation of Reagents: Prepare a stock solution of nitrocefin in DMSO and dilute it to the desired concentrations in the assay buffer. Prepare a solution of the purified beta-lactamase of known concentration.

-

Determination of Km and Vmax:

-

In a microplate or cuvette, add a fixed amount of the enzyme to varying concentrations of nitrocefin.

-

Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.

-

Calculate the initial velocity (V0) for each substrate concentration.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.

-

-

Determination of Ki for this compound (as an inhibitor):

-

Perform the kinetic assay as described above in the presence of various fixed concentrations of this compound.

-

Determine the apparent Km and Vmax values at each inhibitor concentration.

-

Analyze the data using appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the inhibition constant (Ki) and the mechanism of inhibition.

-

Signaling Pathways and Experimental Workflows

Regulation of Beta-Lactamase Expression

In Staphylococcus aureus, the expression of the beta-lactamase gene (blaZ) is tightly regulated by the BlaI repressor and the BlaR1 sensor-transducer. In the absence of a beta-lactam antibiotic, BlaI binds to the operator region of the bla operon, preventing the transcription of blaZ. When a beta-lactam antibiotic is present, it is sensed by BlaR1, leading to a signaling cascade that results in the cleavage of BlaI and the subsequent derepression of blaZ transcription. While not definitively shown for this compound, it is plausible that its presence can induce this pathway. Furthermore, there is evidence of cross-talk between the bla and mecA regulatory systems, where the bla locus can influence the expression of PBP2a, the protein responsible for methicillin resistance.

Figure 1. Proposed signaling pathway for the induction of beta-lactamase expression by this compound.

Experimental Workflow for Assessing Beta-Lactamase Resistance

The following diagram outlines a comprehensive workflow for characterizing the resistance of a bacterial strain to this compound mediated by beta-lactamase.

Figure 2. Experimental workflow for investigating this compound resistance.

Molecular Interaction: Steric Hindrance in Action

The key to this compound's beta-lactamase resistance is the steric hindrance provided by its bulky 2-ethoxy-1-naphthyl side chain. This side chain effectively shields the beta-lactam ring from the nucleophilic attack by the active site serine of the beta-lactamase enzyme. The following diagram illustrates this concept.

Figure 3. Steric hindrance of this compound in the beta-lactamase active site.

Conclusion

This compound's resistance to beta-lactamase is a classic example of rational drug design, where a structural modification provides a significant therapeutic advantage. The steric bulk of its 2-ethoxy-1-naphthyl side chain effectively prevents enzymatic inactivation, allowing the drug to reach its target, the penicillin-binding proteins, and exert its bactericidal effect. Understanding the multifaceted nature of this resistance, from the molecular interactions to the quantitative measures of efficacy and the underlying regulatory pathways, is crucial for the continued development of robust antibacterial agents in the face of evolving bacterial resistance. This guide provides a foundational framework for researchers and drug development professionals to delve deeper into the enduring legacy of this compound and to inform the design of the next generation of beta-lactamase-stable antibiotics.